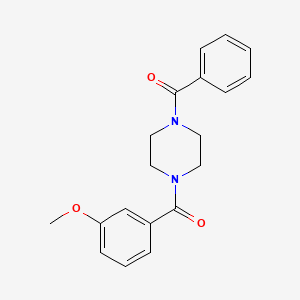

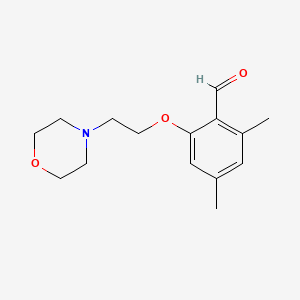

![molecular formula C17H15N7O B2975156 5-Methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539817-36-2](/img/structure/B2975156.png)

5-Methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a triazolopyrimidine core, which is a fused ring system containing nitrogen atoms. This core is substituted with two pyridine rings and a carboxamide group. The presence of multiple nitrogen atoms and aromatic rings could result in interesting electronic properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could result in hydrogen bonding, affecting its solubility and stability. The aromatic rings could contribute to its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines, including derivatives similar to the target compound, has been achieved through various chemical routes. For instance, Stanovnik et al. (1987) developed a method for synthesizing 5-chloro-7-methyl- and 7-methyl-1,2,4-triazolo[1,5-a]pyrimidine from 2-amino-4-chloro-6-methylpyrimidine, demonstrating the feasibility of generating isomeric 5-methyl substituted 1,2,4-triazolo[1,5-a]pyrimidines through specific condensation and transformation processes (Stanovnik, Urleb, & Tišler, 1987). This foundational work lays the groundwork for further exploration and manipulation of the triazolopyrimidine core in similar compounds.

Supramolecular Assemblies

The dihydropyrimidine-2,4-(1H,3H)-dione functionality, closely related to the core structure of the compound , has been explored for its ability to form novel crown-containing hydrogen-bonded supramolecular assemblies. Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated them as suitable ligands for co-crystallization with diaza-18-crown-6, leading to the formation of complex 2D and 3D networks through extensive hydrogen bonding interactions (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004). These findings highlight the potential of triazolopyrimidine derivatives in the design of intricate molecular architectures.

Chemical Reactions and Derivatives

Research into the multicomponent reactions involving triazolopyrimidine derivatives has led to the discovery of new chemical entities. Gladkov et al. (2018) described the synthesis of a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine through a three-component reaction, showcasing the versatility of triazolopyrimidine scaffolds in organic synthesis and the potential for generating a wide array of structurally diverse derivatives (Gladkov, Sirko, Musatov, Shishkina, Tkachenko, Komykhov, & Desenko, 2018).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-7-pyridin-3-yl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O/c1-10-13(15(18)25)14(12-3-2-6-20-9-12)24-17(21-10)22-16(23-24)11-4-7-19-8-5-11/h2-9,14H,1H3,(H2,18,25)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNRRKXIZNPSIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CN=CC=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B2975074.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2975079.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2975081.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide](/img/structure/B2975084.png)

![2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2975087.png)

![5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine](/img/structure/B2975090.png)

![3-cyclopentyl-7-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2975095.png)